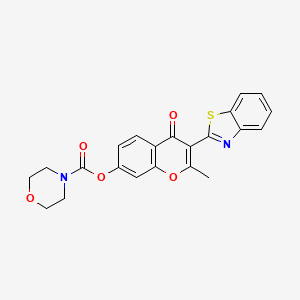

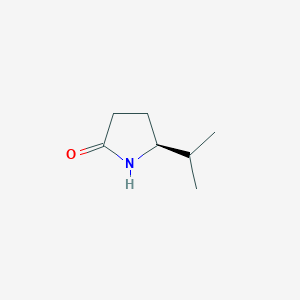

![molecular formula C19H16N4O3 B2817245 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207058-40-9](/img/structure/B2817245.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the reaction of 2-substituted benzoxazole derivatives . The synthesized compounds are usually purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps . The yield and melting range of the final product can vary depending on the specific reactions and conditions used .Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on the specific compound. For example, one compound had a yield of 82%, a melting range of 270-280°C, and specific IR, MS, and 1H-NMR values .Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Antifungal Properties:

- A study discusses the synthesis of compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, highlighting their potential antibacterial and antifungal activities. The synthesized compounds were evaluated against various bacterial and fungal strains, showcasing promising results in inhibiting microbial growth (Senthilkumar et al., 2021).

Antioxidant Additives for Lubricating Oils:

- Research indicates the potential of similar compounds as antioxidant additives for lubricating oils. These compounds were synthesized and evaluated, demonstrating their effectiveness in enhancing the oxidation resistance of lubricating oils (Amer et al., 2011).

Antimicrobial Properties:

- Another study synthesized novel compounds structurally similar to the molecule of interest, revealing their antimicrobial properties. These compounds were assessed for their ability to inhibit bacterial growth, offering insights into their potential applications in combating microbial infections (Rai et al., 2009).

Synthetic Techniques and Characterization

Practical Synthesis of Orally Active Antagonists:

- A paper detailed the practical synthesis of an orally active antagonist compound, which shares structural similarities with this compound. This study may offer valuable insights into the synthetic routes and techniques applicable to related compounds (Ikemoto et al., 2005).

Synthetic Routes and Characterization:

- Various synthetic routes and characterization methods for compounds with a similar structural framework were discussed, providing a foundation for understanding the synthesis, properties, and potential applications of compounds like this compound (Adnan et al., 2014).

Mechanism of Action

Target of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzoxazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with essential microbial processes .

Biochemical Pathways

For instance, in the context of its potential antimicrobial activity, it might interfere with essential microbial metabolic pathways, leading to the inhibition of microbial growth .

Result of Action

For example, in the context of its potential antimicrobial activity, it might lead to the death of microbial cells by disrupting essential cellular processes .

Biochemical Analysis

Biochemical Properties

It is known that benzoxazole derivatives, which this compound is a part of, have diverse biological activities . They have been used as essential skeletons in various medicines and pesticides .

Cellular Effects

Some benzoxazole derivatives have shown significant activity against certain cell lines .

Molecular Mechanism

Molecular docking has predicted the binding modes of similar compounds .

Properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-23-11-14(19(22-23)25-2)17(24)20-13-9-7-12(8-10-13)18-21-15-5-3-4-6-16(15)26-18/h3-11H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVOTUPMHUTJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

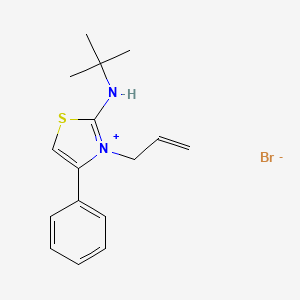

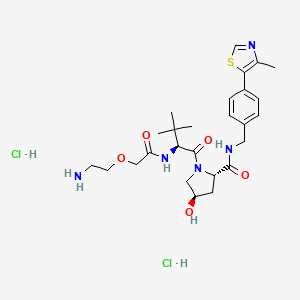

![2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile](/img/structure/B2817163.png)

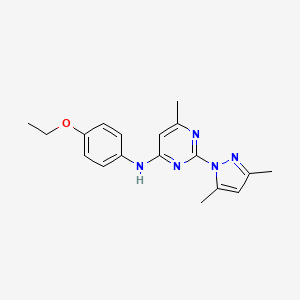

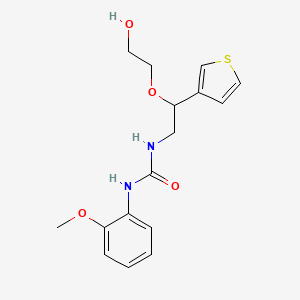

![1-(3-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2817164.png)

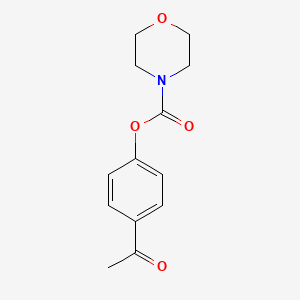

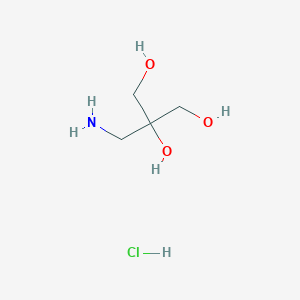

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2817165.png)

![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)

![(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2817175.png)

![Methyl 6-chloro-3-[methyl(4-methylcyclohexyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2817180.png)